(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid
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Overview
Description
(2R)-2-(5-Oxaspiro[34]octan-6-yl)propanoic acid is a spirocyclic compound characterized by a unique structure that includes an oxygen atom within the spirocyclic unit
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid typically involves the iodocyclization of suitable precursors. This key synthetic step allows for the formation of the spirocyclic structure with the incorporation of an oxygen atom, which enhances the compound’s water solubility and reduces its lipophilicity .
Industrial Production Methods: Industrial production methods for this compound are still under development, with research focusing on optimizing the iodocyclization process to improve yield and scalability. The incorporation of green chemistry principles is also being explored to make the production process more environmentally friendly.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, often involving reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hypertension.
Industry: Explored for its use in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The incorporation of the spirocyclic unit enhances its binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cardiovascular health .
Comparison with Similar Compounds
Spirocyclic analogues of terazosin: These compounds share a similar spirocyclic structure but differ in their specific functional groups and biological activities.
Other oxa-spirocycles: These compounds also contain an oxygen atom within the spirocyclic unit and exhibit similar properties in terms of solubility and lipophilicity.
Uniqueness: (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid is unique due to its specific spirocyclic structure and the presence of the oxygen atom, which significantly enhances its solubility and reduces its lipophilicity compared to other spirocyclic compounds .
Properties
IUPAC Name |
(2R)-2-(5-oxaspiro[3.4]octan-6-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-7(9(11)12)8-3-6-10(13-8)4-2-5-10/h7-8H,2-6H2,1H3,(H,11,12)/t7-,8?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDXJFFELGMDIK-GVHYBUMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(O1)CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC2(O1)CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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